![molecular formula C15H13N3O6S B2941829 1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline CAS No. 312513-83-0](/img/structure/B2941829.png)
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline is an organic compound that belongs to the class of sulfonamides and indoline derivatives This compound is characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring and two nitro groups at the 4 and 6 positions of the indoline ring
Preparation Methods
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylbenzenesulfonyl chloride and 4,6-dinitroindoline.
Reaction Conditions: The reaction between 4-methylbenzenesulfonyl chloride and 4,6-dinitroindoline is carried out in the presence of a base such as triethylamine or pyridine. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of sulfonamide or sulfonothioester derivatives.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell signaling or metabolic pathways.
Pathways: It may modulate pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline can be compared with other similar compounds, such as:
4-Methyl-N-tosylbenzenesulfonamide: This compound shares the sulfonyl group and methylphenyl ring but lacks the nitro groups, making it less reactive in certain chemical reactions.
1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: This compound has a similar sulfonyl group but a different core structure, leading to distinct chemical and biological properties.
Ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole: This compound also contains a sulfonyl group but differs in its core structure and functional groups, resulting in different applications and reactivity.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4,6-dinitro-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S/c1-10-2-4-12(5-3-10)25(23,24)16-7-6-13-14(16)8-11(17(19)20)9-15(13)18(21)22/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMUKAOBIWFYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide](/img/structure/B2941747.png)
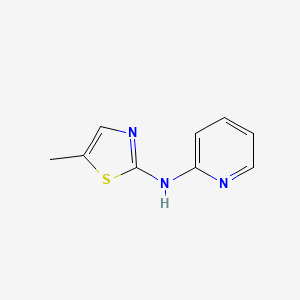
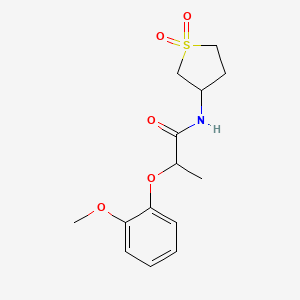
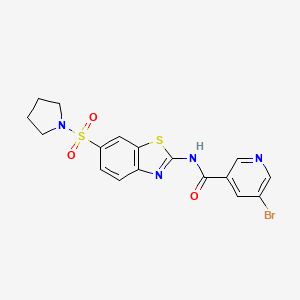
![3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2941751.png)
![N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2941752.png)
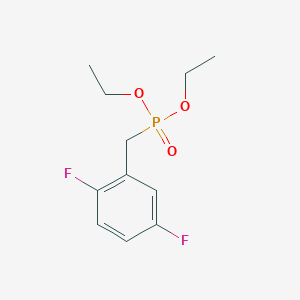
![3-(2-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE](/img/structure/B2941761.png)

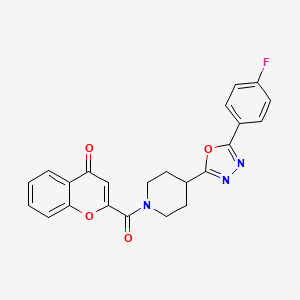
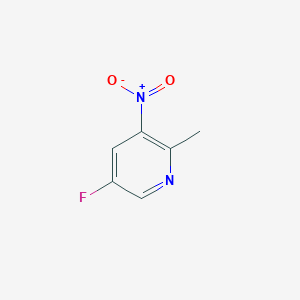
![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2941768.png)

